[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate
Description
The compound [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate (CAS: 318289-46-2) is a pyrazole-based derivative with a molecular formula of C₂₅H₁₇F₅N₂O₃ and a molecular weight of 488.41 g/mol . Its structure features a pyrazole core substituted with a methyl group at position 1, a phenyl group at position 3, and a 3-(trifluoromethyl)phenoxy group at position 3. The 2,6-difluorobenzoate ester moiety is linked via a methylene bridge at position 4 of the pyrazole ring.
Properties
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O3/c1-32-23(35-17-10-5-9-16(13-17)25(28,29)30)18(22(31-32)15-7-3-2-4-8-15)14-34-24(33)21-19(26)11-6-12-20(21)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCUHRPLPXKQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=CC=C3F)F)OC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket, which suggests that this compound might also interact with similar targets. The role of these targets in biological systems often involves key biochemical pathways, which leads us to the next point.
Mode of Action
It’s known that these types of compounds often interact with their targets by binding to active sites, leading to changes in the target’s function.
Biochemical Pathways
Based on the potential target mentioned above, it can be inferred that the compound may affect pathways related to the function of the lmptr1 protein. The downstream effects of these pathways would depend on the specific role of the target in the organism’s biochemistry.
Biological Activity
The compound [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate (CAS Number: 318247-68-6) is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.33 g/mol. The structure includes a pyrazole ring and a difluorobenzoate moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | {1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 2,6-difluorobenzoate |
| CAS Number | 318247-68-6 |
| Molecular Formula | C18H15F3N2O2 |
| Molecular Weight | 348.33 g/mol |
| Purity | ≥90% |
Pharmacological Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. It has been shown to inhibit specific pathways involved in inflammation, such as the NF-kB signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines.
The proposed mechanism involves the modulation of cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated during inflammatory responses. By inhibiting COX-2, the compound reduces the synthesis of prostaglandins that mediate pain and inflammation.
Case Studies
-
Anti-inflammatory Effects in Animal Models
- A study conducted on murine models demonstrated that administration of the compound reduced paw edema significantly compared to control groups. The reduction in edema was correlated with decreased levels of TNF-alpha and IL-6 in serum samples, indicating a systemic anti-inflammatory effect.
-
Analgesic Activity Assessment
- In another study involving pain models (e.g., formalin-induced pain), the compound exhibited dose-dependent analgesic effects. Behavioral assessments showed reduced licking time in treated animals compared to untreated controls, supporting its potential as an analgesic agent.
Toxicology and Safety Profile
While the biological activity is promising, it is essential to consider the safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound does not exhibit significant toxicity; however, further studies are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate (CAS: 851126-70-0)
- Structural Similarities :
- Both compounds share a pyrazole ring substituted with phenyl groups and a 2,6-difluorobenzoate ester.
- The ester linkage and aromatic fluorine atoms suggest comparable hydrolytic stability and electronic profiles.
- Key Differences: Substituents: The compared compound replaces the 3-(trifluoromethyl)phenoxy group with a 4-methylphenylsulfanyl (-S-C₆H₄-CH₃) group at position 4 of the pyrazole. Functional Groups: The sulfur atom in the sulfanyl group may enhance polarizability and alter intermolecular interactions (e.g., weaker hydrogen bonding compared to oxygen in the target compound) .
Flufenoxuron (CAS: 69409-94-5)
- Structural Similarities: Contains a 2,6-difluorobenzamide group, similar to the 2,6-difluorobenzoate ester in the target compound. Features a trifluoromethylphenoxy substituent, highlighting the role of fluorine in enhancing stability and bioactivity .
- Key Differences: Backbone: Flufenoxuron is a urea derivative with an amide linkage, whereas the target compound uses an ester group. Bioactivity: Flufenoxuron is a known insecticide (chitin synthesis inhibitor), suggesting that the amide group may enhance target specificity compared to esters . Hydrolysis Resistance: Amides are generally more resistant to hydrolysis than esters, which could influence environmental persistence or metabolic degradation rates .
EP 4 374 877 A2 Derivatives
- Structural Similarities: A European patent application (2024) describes derivatives with trifluoromethylpyrimidine and difluorophenoxy groups, sharing the electron-withdrawing and lipophilicity-enhancing properties of the target compound .
- Key Differences :
- Complexity : These derivatives incorporate spirocyclic and carbamoyl groups, increasing structural complexity and likely targeting enzyme-specific interactions (e.g., kinase inhibition) .
- Applications : The patent emphasizes therapeutic uses, contrasting with the agrochemical focus of simpler pyrazole esters.
Data Table: Comparative Analysis
Research Findings and Implications
- Hydrogen Bonding : The ester and pyrazole groups may participate in hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis ), whereas sulfanyl or amide groups alter these interactions .
Preparation Methods
Cyclocondensation of Methyl Hydrazine with 1-Phenyl-1,3-diketone
Methyl hydrazine reacts with asymmetrical diketones to form 1-methyl-3-phenylpyrazole derivatives. For example, phenylglyoxal (PhCOCHO) and ethyl acetoacetate (CH₃COCH₂COOEt) undergo cyclization in tetrahydrofuran (THF) at 55°C for 20 hours, yielding 1-methyl-3-phenylpyrazole-5-ol.
Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl hydrazine, THF | THF | 55°C | 20 h | 63% |
Functionalization at the Pyrazole 5-Position
The 5-hydroxyl group on the pyrazole is replaced with a 3-(trifluoromethyl)phenoxy moiety via nucleophilic substitution or Mitsunobu reaction.
Mitsunobu Reaction for Ether Formation
The hydroxyl group at position 5 is converted to the desired phenoxy ether using Mitsunobu conditions:
Procedure
- Reagents : 3-(Trifluoromethyl)phenol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃)
- Solvent : Dichloromethane (DCM)
- Yield : 79%
Mechanism :
The reaction proceeds via activation of the phenol hydroxyl group, followed by nucleophilic displacement.
Introduction of the 4-Hydroxymethyl Group
A hydroxymethyl group is introduced at the pyrazole 4-position to enable subsequent esterification.
Vilsmeier-Haack Formylation and Reduction
- Formylation : The pyrazole is treated with POCl₃ and DMF to introduce a formyl group at position 4.
- Reduction : Sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl (-CH₂OH) group.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Formylation | POCl₃, DMF | DCM | 0°C → RT | 65% |
| Reduction | NaBH₄, MeOH | Methanol | 0°C | 85% |
Esterification with 2,6-Difluorobenzoic Acid
The hydroxymethyl group undergoes esterification with 2,6-difluorobenzoyl chloride under Steglich conditions.
Steglich Esterification
Procedure
- Reagents : 2,6-Difluorobenzoyl chloride, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)
- Solvent : DCM
- Yield : 72%
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | Room Temperature |
| Purification | Column Chromatography (SiO₂, Hexane:EtOAc) |
Optimization and Challenges
Side Reactions and Mitigation
Scalability Considerations
- Catalyst Loading : DMAP (5 mol%) ensures efficient acyl transfer without side products.
- Solvent Choice : THF and DCM are preferred for their compatibility with moisture-sensitive reagents.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for each step:
| Step | Method | Yield (%) | Key Advantage |
|---|---|---|---|
| Pyrazole Formation | Cyclocondensation | 63 | High regioselectivity |
| 5-Substitution | Mitsunobu Reaction | 79 | Mild conditions, high functional tolerance |
| Esterification | Steglich | 72 | Avoids strong acids |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for the preparation of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrazole intermediates. A common approach involves refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(substituted phenyl)propane-1,3-dione) with phenylhydrazine in ethanol and glacial acetic acid under controlled conditions (e.g., 7 hours at 80°C). Post-reaction purification via silica gel column chromatography and recrystallization (e.g., using absolute ethanol) is critical to isolate the pure product. Yield optimization may require adjusting stoichiometry or solvent ratios .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer :
- NMR : Use , , and NMR to verify substituent positions and fluorine environments.
- XRD : Single-crystal X-ray diffraction (employing SHELXTL or SHELXL for refinement) provides absolute configuration and bond-length validation. Anisotropic displacement parameters should be analyzed using ORTEP-3 for graphical representation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during refinement?
- Methodological Answer :
- Disorder Handling : Use SHELXL’s PART instruction to model disordered atoms. Apply restraints (e.g., DFIX, SIMU) to maintain chemically reasonable geometries.
- Twinning Detection : Employ the Hooft parameter or check for abnormal R-factors. Use TWIN and BASF commands in SHELXL for refinement .
- Validation Tools : Cross-verify with PLATON’s ADDSYM to detect missed symmetry and check for over- or under-fitting via R1/wR2 convergence .
Q. What strategies are effective for analyzing hydrogen-bonding networks and crystal packing?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., for dimeric motifs). Tools like Mercury or CrystalExplorer automate pattern identification .
- Energy Frameworks : Use CE-B3LYP energy models to quantify intermolecular interaction energies (e.g., π-π stacking, halogen bonding) and visualize stabilization pathways.
Q. How to design experiments assessing environmental fate and degradation pathways?
- Methodological Answer :
- Laboratory Studies : Evaluate hydrolysis (varying pH/temperature), photolysis (UV-Vis exposure), and biodegradation (microbial assays). Monitor degradation products via LC-MS/MS.
- Partitioning Analysis : Measure log (octanol-water) and (soil adsorption) to model environmental distribution. Reference methodologies from Project INCHEMBIOL for ecotoxicological risk assessment .
Q. What approaches mitigate polymorphism during crystallization?
- Methodological Answer :
- Solvent Screening : Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents under varied temperatures.
- Seeding : Introduce pre-characterized crystalline seeds to control nucleation.
- In-Situ Monitoring : Use PXRD or Raman spectroscopy to track polymorph transitions during crystallization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
